N-(5-Amino-2-fluorophenyl)-3-methylbutanamide

Descripción

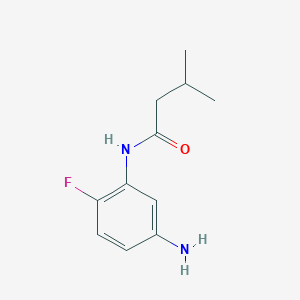

Chemical Structure: N-(5-Amino-2-fluorophenyl)-3-methylbutanamide (IUPAC name: this compound) is an aromatic amide derivative with the molecular formula C₁₁H₁₄FN₂O and a molecular weight of 224.24 g/mol. Its structure comprises a 5-amino-2-fluorophenyl group linked to a 3-methylbutanamide moiety.

Applications: This compound is utilized in proteomics research and has been investigated for its effects on cellulose synthase (CESA) protein stability in herbicide design studies.

Propiedades

IUPAC Name |

N-(5-amino-2-fluorophenyl)-3-methylbutanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15FN2O/c1-7(2)5-11(15)14-10-6-8(13)3-4-9(10)12/h3-4,6-7H,5,13H2,1-2H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFZWVHLJZBEVME-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(=O)NC1=C(C=CC(=C1)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15FN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of N-(5-Amino-2-fluorophenyl)-3-methylbutanamide typically involves the following steps:

Starting Materials: The synthesis begins with 5-amino-2-fluoroaniline and 3-methylbutanoyl chloride.

Reaction Conditions: The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.

Procedure: The 5-amino-2-fluoroaniline is dissolved in an appropriate solvent like dichloromethane, and triethylamine is added. The 3-methylbutanoyl chloride is then added dropwise to the reaction mixture while maintaining the temperature at around 0-5°C. The reaction mixture is stirred for several hours until completion.

Purification: The product is purified by recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.

Análisis De Reacciones Químicas

Types of Reactions:

Oxidation: N-(5-Amino-2-fluorophenyl)-3-methylbutanamide can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups using appropriate reagents.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide in the presence of a catalyst.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products:

Oxidation: Formation of corresponding nitro or hydroxyl derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of substituted amides or other functionalized derivatives.

Aplicaciones Científicas De Investigación

Chemistry:

- Used as an intermediate in the synthesis of more complex organic molecules.

- Employed in the study of reaction mechanisms and kinetics.

Biology:

- Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.

Medicine:

- Explored as a potential drug candidate for various therapeutic applications.

- Studied for its pharmacokinetic and pharmacodynamic properties.

Industry:

- Utilized in the development of new materials with specific properties.

- Applied in the formulation of specialty chemicals and polymers.

Mecanismo De Acción

The mechanism of action of N-(5-Amino-2-fluorophenyl)-3-methylbutanamide involves its interaction with specific molecular targets. The amino group and fluorine atom play crucial roles in binding to enzymes or receptors, leading to modulation of biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparación Con Compuestos Similares

Comparison with Structural Analogs

Structural Modifications and Key Derivatives

The following table summarizes structurally related compounds, highlighting differences in substituents, molecular properties, and applications:

Key Comparative Insights

Substituent Effects on Bioactivity

- This likely contributes to its interaction with CESA proteins .

- Acetylthio Derivatives : Compounds like 2-(acetylthio)-N-(3’,4’-dichlorophenyl)-3-methylbutanamide exhibit bactericidal activity due to the thioester group, which is absent in the parent compound .

Molecular Weight and Solubility

Actividad Biológica

N-(5-Amino-2-fluorophenyl)-3-methylbutanamide is a compound of significant interest in medicinal chemistry and biological research due to its potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

This compound features a unique combination of functional groups that contribute to its biological activities. The presence of the amino group and the fluorine atom enhances its interaction with various biological targets, making it a candidate for further pharmacological exploration.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The mechanism involves:

- Enzyme Inhibition : The amino group can form hydrogen bonds with the active sites of enzymes, potentially inhibiting their activity. This is particularly relevant in the context of diseases where enzyme dysregulation plays a key role.

- Receptor Modulation : The compound may interact with cellular receptors, influencing signal transduction pathways that are crucial for various physiological processes.

Anticancer Properties

Recent studies have highlighted the potential anticancer properties of this compound. For instance, it has been investigated for its ability to inhibit cell proliferation in cancer cell lines. Key findings include:

- In Vitro Studies : Research indicates that this compound exhibits significant antiproliferative effects against various cancer cell lines, including breast cancer cells (e.g., MCF-7) with IC50 values comparable to established chemotherapeutic agents .

- Mechanistic Insights : The compound has been shown to disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells, which is critical for its anticancer efficacy .

Antimicrobial Activity

This compound has also been explored for its antimicrobial properties. Preliminary investigations suggest:

- Broad-Spectrum Activity : It demonstrates potential activity against a range of bacterial strains, indicating its utility as a bioactive molecule in combating infections.

- Mechanism of Action : The interaction with bacterial enzymes may inhibit key metabolic pathways essential for bacterial growth.

Case Studies and Research Findings

- Antiproliferative Activity in Cancer Models :

- Enzyme Inhibition Studies :

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| This compound | Amino group, fluorine atom | Anticancer, antimicrobial |

| N-(5-Amino-2-fluorophenyl)acetamide | Acetamide moiety | Similar enzyme inhibition but less potent in anticancer activity |

| N-(5-Amino-2-fluorophenyl)-2-(3,5-dimethylphenoxy)acetamide | Additional phenoxy group | Enhanced selectivity for certain receptors |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.